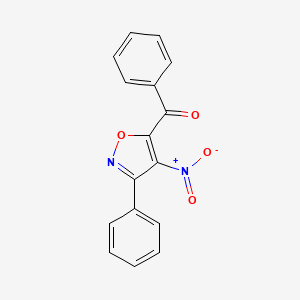
(4-Nitro-3-phenyl-1,2-oxazol-5-yl)-phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitro-3-phenyl-1,2-oxazol-5-yl)-phenylmethanone is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitro-3-phenyl-1,2-oxazol-5-yl)-phenylmethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-nitrobenzaldehyde with phenylacetic acid in the presence of a dehydrating agent to form the oxazole ring. The reaction conditions often include the use of a solvent such as acetic acid and a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Nitro-3-phenyl-1,2-oxazol-5-yl)-phenylmethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the type of substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Nitro-3-phenyl-1,2-oxazol-5-yl)-phenylmethanone would depend on its specific biological target. Generally, oxazole derivatives can interact with various enzymes and receptors, modulating their activity. The nitro group may play a role in redox reactions within biological systems, while the phenyl groups can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
(4-Nitro-3-phenyl-1,2-oxazol-5-yl)-phenylmethanol: Similar structure but with a hydroxyl group instead of a ketone.
(4-Nitro-3-phenyl-1,2-oxazol-5-yl)-phenylamine: Similar structure but with an amino group instead of a ketone.
Uniqueness
(4-Nitro-3-phenyl-1,2-oxazol-5-yl)-phenylmethanone is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both nitro and oxazole groups can lead to unique reactivity and interactions with biological targets.
Properties
CAS No. |
121246-80-8 |
|---|---|
Molecular Formula |
C16H10N2O4 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
(4-nitro-3-phenyl-1,2-oxazol-5-yl)-phenylmethanone |
InChI |
InChI=1S/C16H10N2O4/c19-15(12-9-5-2-6-10-12)16-14(18(20)21)13(17-22-16)11-7-3-1-4-8-11/h1-10H |
InChI Key |
OIWYRDZGXRXJPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


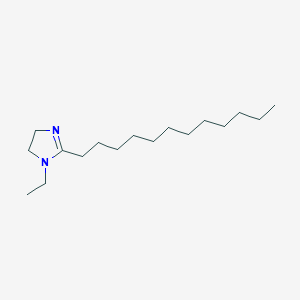

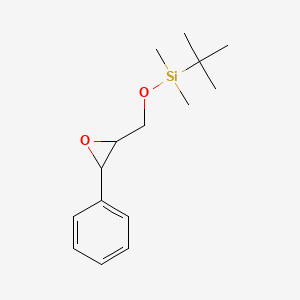
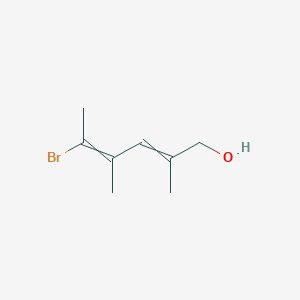
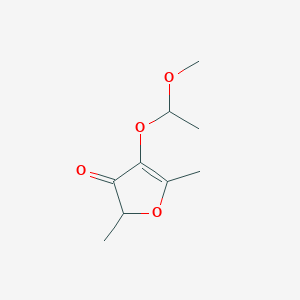
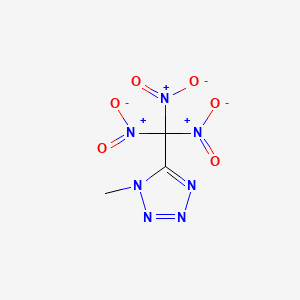
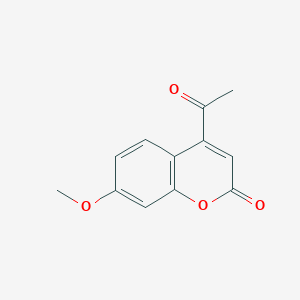

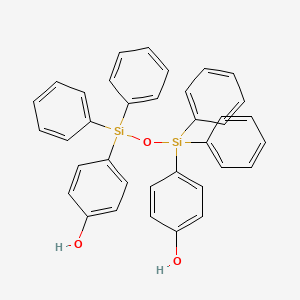

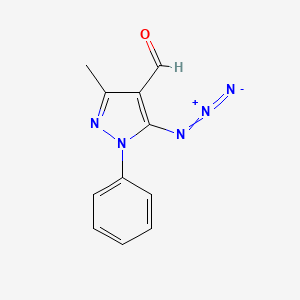

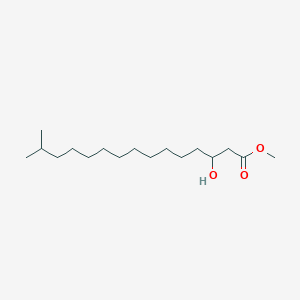
![Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4'-oxydibenzoate](/img/structure/B14296179.png)
